1-[(2-Bromo-5-fluorophenyl)methyl]azetidine
Description
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
YLAKOWRWDVOTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azetidine derivatives with different substituents, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is being explored as a lead compound in drug discovery, particularly for its potential in treating various diseases, including cancer and microbial infections. Its structural features allow it to interact with biological targets effectively.
| Application Area | Details |
|---|---|
| Anticancer Activity | Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values of 12.5 µM and 10.0 µM respectively . |
| Antimicrobial Properties | The compound shows promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively . |
| Enzyme Inhibition | Early research suggests potential enzyme inhibition capabilities, particularly in pathways involving folate metabolism, which is crucial for both cancer and microbial growth . |
Research has indicated that compounds containing azetidine rings may exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that similar azetidine derivatives possess significant antibacterial properties, which could lead to the development of new antimicrobial agents .
- Cytotoxicity Studies : In vitro assays have demonstrated the ability of related compounds to induce apoptosis in cancer cells, suggesting a mechanism involving receptor interaction and enzyme inhibition .
Case Studies
Several studies have highlighted the pharmacological potential of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine:
- Antifolate Activity Study : A study synthesized various azetidine derivatives and tested their antifolate activity. Some derivatives showed significant binding to target enzymes involved in folate metabolism, indicating their potential as therapeutic agents against cancers reliant on folate pathways .
- In Vitro Cytotoxicity Assessment : Research assessing the cytotoxic effects on various cancer cell lines indicated that these compounds could serve as lead structures for developing novel anticancer therapies. For instance, one study reported an IC50 value of 6.7 µg/mL for a closely related compound against CCRF-CEM leukemia cells .
- Antimicrobial Efficacy Study : A study published in Molecules demonstrated that azetidine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, further supporting the potential application of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine in antimicrobial drug development .
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but the compound’s structural features allow it to bind to specific sites and exert its effects.
Comparison with Similar Compounds
Conclusion
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Further research into its properties and applications may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Biological Activity
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is a synthetic organic compound characterized by its azetidine core structure, which consists of a four-membered nitrogen-containing ring. The presence of bromine and fluorine substituents on the phenyl ring enhances its potential biological activity and reactivity. This compound has garnered attention in pharmaceutical research for its potential applications in drug development, particularly in targeting various biological pathways.
The molecular formula of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is C10H11BrFN. Its unique structure contributes to its electrophilic nature, making it reactive with various biological targets. The halogen substituents (bromine and fluorine) are known to influence the compound's pharmacokinetic properties, including solubility and binding affinity.
Antimicrobial Activity
Preliminary studies indicate that azetidine derivatives, including 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives containing azetidine rings have been reported to display activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Azetidine derivatives have been linked to various mechanisms of action in cancer treatment, including cell cycle arrest and apoptosis induction in tumor cells. In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects on a range of cancer cell lines, indicating that 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine may also possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine can be understood through its structure-activity relationship. The positioning of halogen atoms significantly affects the compound's reactivity and interaction with biological targets:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Bromophenyl)azetidine | Contains a brominated phenyl group without fluorine | Simpler structure, less potential for reactivity |
| 1-(3-Fluorophenyl)azetidine | Fluorinated at a different position on the phenyl ring | Different electronic properties affecting reactivity |
| 3-(5-Bromo-2-fluorophenyl)azetidine | Similar halogen substitutions but at different positions | Potentially different biological activity |
This table highlights how variations in halogen placement can influence the compound's overall biological profile.
Case Studies
Several studies have investigated the biological activities of azetidine derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of azetidine derivatives against various cancer cell lines, revealing IC50 values that suggest significant antiproliferative activity. For example, compounds structurally related to 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine showed IC50 values ranging from 10 µM to 50 µM against human colon adenocarcinoma cells .
- Antimicrobial Testing : In antimicrobial assays, azetidine derivatives demonstrated zones of inhibition ranging from 15 mm to 25 mm against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
